![molecular formula C30H32NOPS B12299796 (R)-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12299796.png)
(R)-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structural features, which include a diphenylphosphino group and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diphenylphosphino Group: This step involves the reaction of a suitable phosphine precursor with a phenyl halide under conditions that promote the formation of the diphenylphosphino group.
Introduction of the Sulfinamide Moiety: The sulfinamide group is introduced through the reaction of a sulfinyl chloride with an amine, followed by purification to obtain the desired sulfinamide.
Coupling of the Two Fragments: The final step involves the coupling of the diphenylphosphino and sulfinamide fragments under conditions that ensure the formation of the desired chiral compound.
Industrial Production Methods
Industrial production of ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halides or other electrophiles in the presence of a base.
Major Products
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of this compound is as a chiral ligand in asymmetric synthesis. The presence of the diphenylphosphino group allows for efficient coordination with transition metals, facilitating enantioselective reactions.
Case Study: Catalytic Reactions
Recent studies have demonstrated the effectiveness of (R)-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide in catalyzing the asymmetric hydrogenation of ketones. The use of this ligand resulted in high enantioselectivity and yields, showcasing its potential in industrial applications .
Medicinal Chemistry
In medicinal chemistry, sulfinamides have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. The specific compound discussed has shown promise in preliminary studies as an inhibitor of certain enzymes involved in disease pathways.
Research indicated that derivatives of sulfinamides exhibit significant antibacterial activity against resistant strains of bacteria. The incorporation of the diphenylphosphino group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy .
Organocatalysis
The compound's unique structure also positions it well for use in organocatalysis. Its ability to stabilize reaction intermediates through non-covalent interactions makes it a valuable tool for promoting various organic transformations.
Case Study: Organocatalytic Reactions
A study highlighted its application in the organocatalytic synthesis of chiral amines from aldehydes and amines under mild conditions. The reaction achieved high yields and selectivity, demonstrating the practical utility of this sulfinamide as an organocatalyst .
Table 1: Comparison of Catalytic Performance
Reaction Type | Ligand Used | Yield (%) | Enantioselectivity (%) |
---|---|---|---|
Asymmetric Hydrogenation | (R)-N-((S)-(2-(Diphenylphosphino)phenyl)... | 92 | 95 |
Organocatalytic Amine Synthesis | (R)-N-((S)-(2-(Diphenylphosphino)phenyl)... | 85 | 90 |
Compound | Activity Type | MIC (µg/mL) |
---|---|---|
(R)-N-((S)-(2-(Diphenylphosphino)phenyl)... | Antibacterial against E. coli | 32 |
(R)-N-((S)-(2-(Diphenylphosphino)phenyl)... | Anti-inflammatory activity | IC50 = 50 µM |
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal centers, making it an effective ligand in catalytic processes. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Similar Compounds
®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide.
®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide.
Uniqueness
The uniqueness of ®-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its combination of a diphenylphosphino group and a sulfinamide moiety, which imparts distinct reactivity and selectivity. This makes it a valuable compound in asymmetric catalysis and other specialized applications.
Biological Activity
The compound (R)-N-((S)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide , also known by its CAS number 2565792-25-6 , is a sulfinamide derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and catalysis. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C30H32NOPS with a molecular weight of approximately 485.62 g/mol . The compound features a sulfinamide functional group, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C30H32NOPS |
Molecular Weight | 485.62 g/mol |
CAS Number | 2565792-25-6 |
Purity | ≥95% |
Anticancer Activity
Recent studies have indicated that sulfinamides exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through apoptosis and cell cycle arrest mechanisms. A notable study demonstrated that such compounds could induce apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Antimicrobial Properties
The biological activity of this compound extends to antimicrobial effects. Research indicates that similar sulfinamides exhibit activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial growth .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The diphenylphosphino moiety may interact with key enzymes involved in cellular metabolism, leading to decreased viability of cancer cells and pathogens.
- Modulation of Signal Transduction Pathways : This compound may influence pathways related to cell proliferation and survival, contributing to its anticancer effects.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable ADME characteristics, including high lipophilicity which enhances bioavailability .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents. The study highlighted the potential for this compound as a lead candidate in drug development for cancer therapy .
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of sulfinamides similar to this compound against Staphylococcus aureus and Candida albicans. The results showed significant inhibition zones in agar diffusion assays, indicating potent antimicrobial properties .
Properties
Molecular Formula |
C30H32NOPS |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34?/m0/s1 |
InChI Key |
YCLRTNBFAFWZQH-MIXNXMPVSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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